

# Molecular structure and chemical properties of Salmeterol Xinafoate

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## Compound of Interest

Compound Name: Salmeterol Xinafoate

Cat. No.: B000239

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An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Salmeterol Xinafoate

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Salmeterol Xinafoate** is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized clinically for the management of asthma and chronic obstructive pulmonary disease (COPD).<sup>[1]</sup> Its therapeutic efficacy is rooted in its specific molecular structure, which confers high selectivity for the  $\beta_2$ -adrenoceptor and a prolonged duration of action. This document provides a comprehensive technical overview of **Salmeterol Xinafoate**, detailing its molecular and chemical properties, mechanism of action, and relevant experimental methodologies. Quantitative data are systematically presented, and key processes are visualized through signaling pathway and workflow diagrams to support advanced research and development activities.

## Molecular Structure and Chemical Identity

**Salmeterol Xinafoate** is an ionic salt formed by the combination of the active moiety, Salmeterol, and 1-hydroxy-2-naphthoic acid (xinafoate).<sup>[2][3]</sup> The systematic IUPAC name for the compound is 4-Hydroxy- $\alpha^1$ -[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol 1-hydroxy-2-naphthalenecarboxylic acid salt.<sup>[4][5]</sup>

The Salmeterol base is characterized by a saligenin head (a 4-hydroxy- $\alpha^1$ -substituted 1,3-benzenedimethanol group), which is responsible for binding to and activating the  $\beta_2$ -adrenergic receptor. A key structural feature is its long, lipophilic N-substituted side chain, specifically a 6-(4-phenylbutoxy)hexyl group. This aliphatic chain is crucial for its long duration of action, as it is believed to anchor the molecule to an "exosite" within or near the receptor, allowing for repeated binding and activation. The xinafoate moiety is a counter-ion with no significant pharmacological activity.

The crystal structure of **Salmeterol Xinafoate** (Form I) has been determined to be triclinic (space group P-1). In the solid state, the salmeterol cation and xinafoate anion are linked by N-H...O and O-H...O hydrogen bonds, which influence the conformation of the salmeterol molecule.

## Physicochemical Properties

The chemical and physical properties of **Salmeterol Xinafoate** are critical for its formulation, delivery, and pharmacokinetic profile. It is typically a white to off-white solid. A summary of its key properties is provided in Table 1.

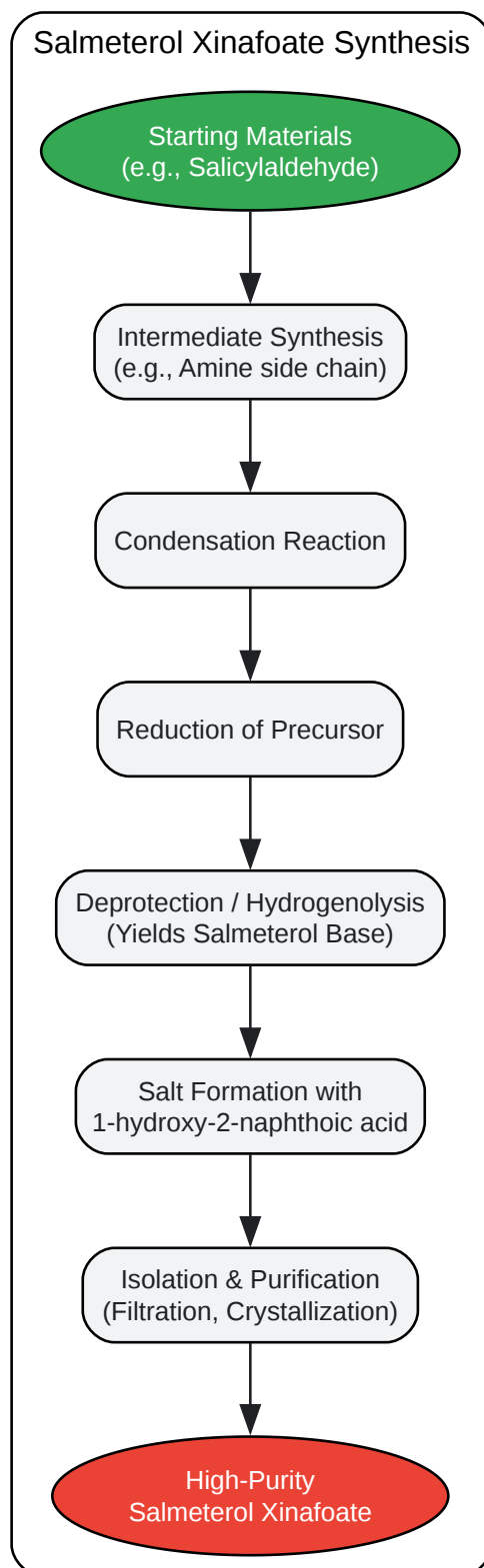
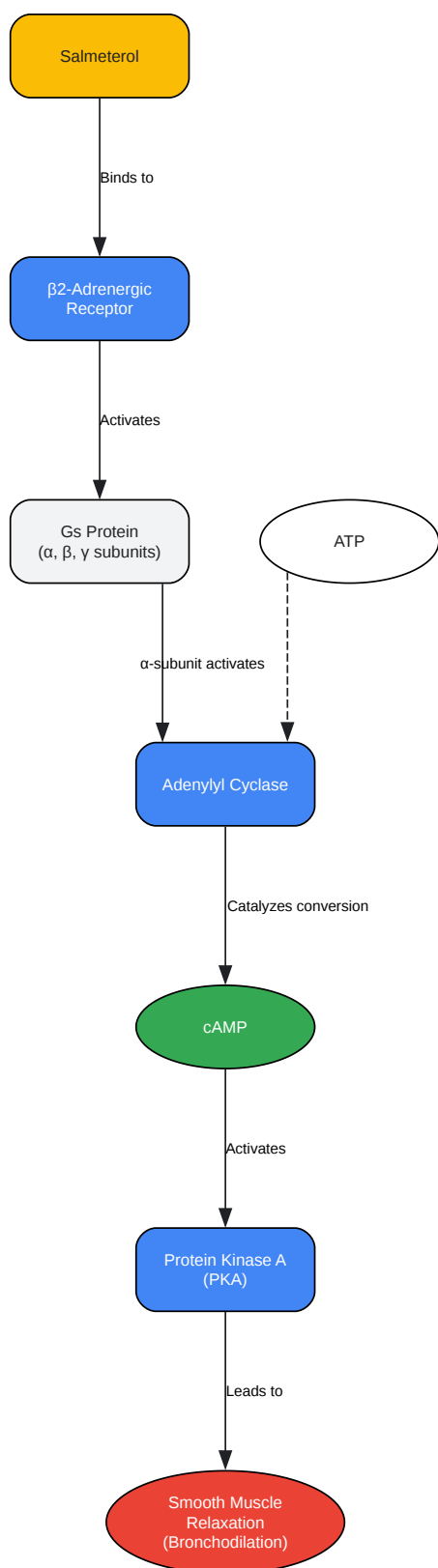
Table 1: Physicochemical Properties of **Salmeterol Xinafoate**

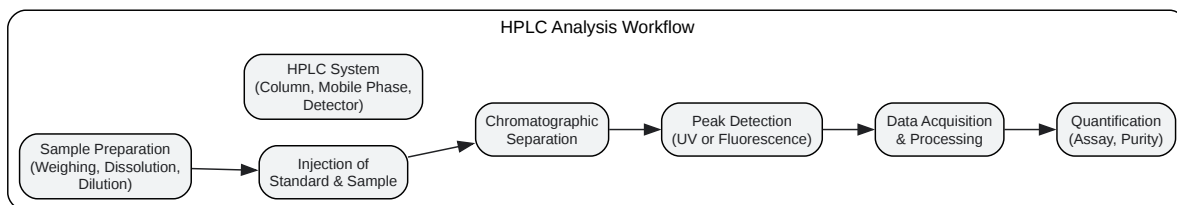
Property	Value	References
Molecular Formula	$C_{25}H_{37}NO_4 \cdot C_{11}H_8O_3$	
Molecular Weight	603.75 g/mol	
CAS Number	94749-08-3	
Melting Point	137-138°C	
Solubility	Soluble to 100 mM in DMSO and 20 mM in ethanol; slightly soluble in water.	
pKa	8.3 and 10.3	
Appearance	White to Off-White Solid	

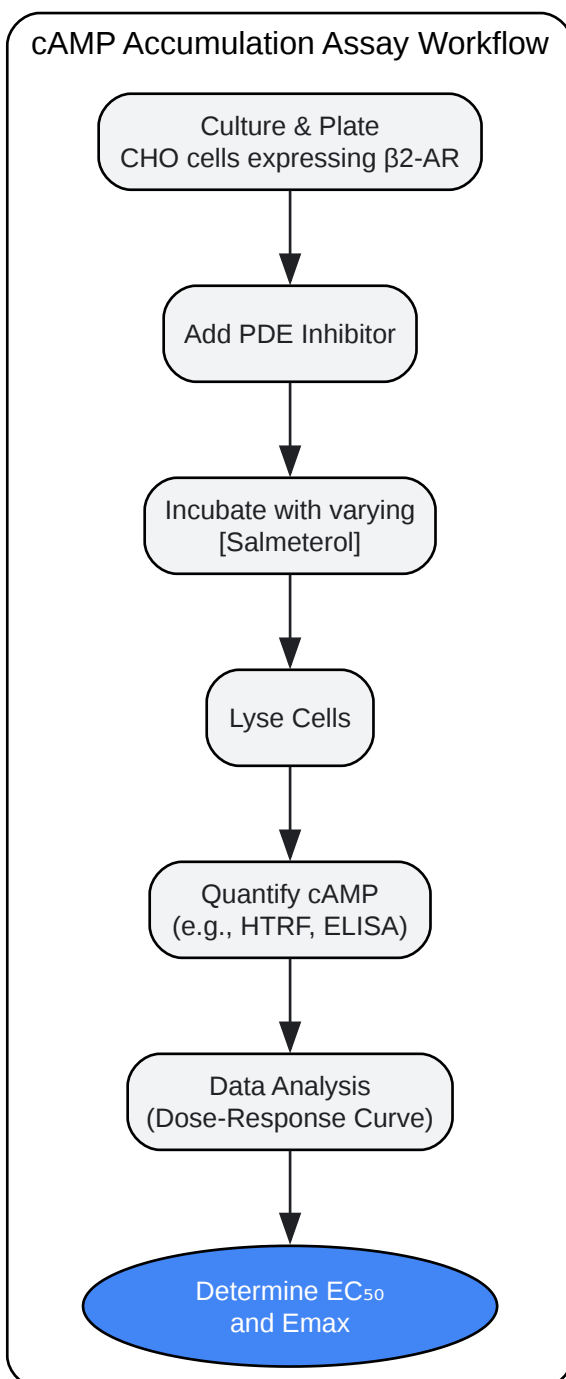
## Mechanism of Action and Signaling Pathway

Salmeterol is a potent and highly selective  $\beta$ 2-adrenergic receptor agonist. Its primary mechanism of action is the stimulation of intracellular adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). PKA, in turn, phosphorylates various target proteins, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. This action alleviates the bronchoconstriction characteristic of asthma and COPD.

Beyond bronchodilation, Salmeterol also exhibits anti-inflammatory properties by inhibiting the release of mediators such as histamine, leukotrienes, and prostaglandins from mast cells in the lungs. The long duration of action (approximately 12 hours) is a hallmark of Salmeterol, attributed to the high lipophilicity of its side chain, which allows it to remain associated with the cell membrane and persistently engage the  $\beta$ 2-receptor.







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- 5. Crystal structure of salmeterol xinafoate form I (Serevent®Diskus®), (C<sub>25</sub>H<sub>37</sub>NO<sub>4</sub>) (C<sub>11</sub>H<sub>8</sub>O<sub>3</sub>) | Powder Diffraction | Cambridge Core [cambridge.org]
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